molecular formula C4H4ClN3O2 B13651064 4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid

4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid

Cat. No.: B13651064
M. Wt: 161.55 g/mol
InChI Key: AOYLOMBLKCKCEZ-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-chloro-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are meticulously monitored to maintain the desired temperature and pressure, ensuring the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides[][3].

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Nitro-pyrazoles.

    Reduction Products: Amine derivatives of pyrazoles.

Scientific Research Applications

4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Amino-4-chloro-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 5-Amino-1-methylpyrazole-4-carboxylic acid

Comparison: 4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C4H4ClN3O2

Molecular Weight

161.55 g/mol

IUPAC Name

4-amino-5-chloro-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C4H4ClN3O2/c5-3-1(6)2(4(9)10)7-8-3/h6H2,(H,7,8)(H,9,10)

InChI Key

AOYLOMBLKCKCEZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1C(=O)O)Cl)N

Origin of Product

United States

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